

# In-Depth Technical Guide: Synthesis and Purification of Disperse Orange 61

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Disperse Orange 61*

Cat. No.: *B1149534*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of C.I. **Disperse Orange 61** (C.I. 111355; CAS No. 12270-45-0), a monoazo dye utilized in the textile industry for dyeing polyester and blended fabrics.<sup>[1][2]</sup> Due to the limited availability of detailed, published experimental protocols for this specific dyestuff, this document outlines a representative synthesis and purification procedure based on established principles of azo dye chemistry. The synthesis involves the diazotization of 2,6-dibromo-4-nitroaniline and its subsequent coupling with N-ethyl-N-cyanoethylaniline.<sup>[1][2]</sup> This guide presents a step-by-step experimental protocol, methods for purification, and a framework for the quantitative analysis of the final product.

## Introduction

**Disperse Orange 61**, with the chemical formula  $C_{17}H_{15}Br_2N_5O_2$ , is a non-ionic dye characterized by its low water solubility, making it suitable for application to hydrophobic fibers.<sup>[1]</sup> The manufacturing process is a classic example of azo coupling, a fundamental reaction in the synthesis of a vast array of colorants. The core structure consists of two aromatic rings linked by an azo group (-N=N-). The specific substituents on these rings dictate the dye's color, fastness, and application properties. This guide will detail a laboratory-scale synthesis and purification strategy for obtaining high-purity **Disperse Orange 61** for research and development purposes.

# Synthesis of Disperse Orange 61

The synthesis of **Disperse Orange 61** is a two-step process:

- **Diazotization:** The conversion of the primary aromatic amine, 2,6-dibromo-4-nitroaniline, into a diazonium salt.
- **Azo Coupling:** The reaction of the diazonium salt with the coupling component, N-ethyl-N-cyanoethylaniline, to form the final azo dye.

## Materials and Equipment

| Reagent/Equipment                  | Purpose                            |
|------------------------------------|------------------------------------|
| 2,6-Dibromo-4-nitroaniline         | Diazo Component                    |
| N-ethyl-N-cyanoethylaniline        | Coupling Component                 |
| Sodium Nitrite ( $\text{NaNO}_2$ ) | Diazotizing Agent                  |
| Hydrochloric Acid (HCl), conc.     | Acidic Medium for Diazotization    |
| Acetic Acid                        | Solvent/Acidic Medium for Coupling |
| Sodium Acetate                     | pH Buffer                          |
| Methanol                           | Recrystallization Solvent          |
| Ice                                | Temperature Control                |
| Beakers, Erlenmeyer flasks         | Reaction Vessels                   |
| Magnetic Stirrer and Stir Bar      | Agitation                          |
| Buchner Funnel and Filter Flask    | Filtration                         |
| pH meter or pH paper               | Reaction Monitoring                |
| Thermometer                        | Temperature Monitoring             |

## Experimental Protocol

Step 1: Diazotization of 2,6-Dibromo-4-nitroaniline

- In a 250 mL beaker, a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL) is prepared.
- To this acidic solution, add 2,6-dibromo-4-nitroaniline (0.05 mol, 14.8 g) with continuous stirring. The mixture is then cooled to 0-5 °C in an ice-salt bath.
- In a separate beaker, dissolve sodium nitrite (0.052 mol, 3.6 g) in water (15 mL) and cool the solution to 0-5 °C.
- The cold sodium nitrite solution is added dropwise to the suspension of 2,6-dibromo-4-nitroaniline over 30 minutes, ensuring the temperature is maintained below 5 °C.
- After the addition is complete, the reaction mixture is stirred for an additional hour at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is kept cold and used immediately in the next step.

#### Step 2: Azo Coupling Reaction

- In a 500 mL beaker, dissolve N-ethyl-N-cyanoethylaniline (0.05 mol, 8.7 g) in glacial acetic acid (50 mL). The solution is cooled to 0-5 °C in an ice-salt bath.
- The freshly prepared, cold diazonium salt solution is slowly added to the solution of the coupling component over 30-45 minutes with vigorous stirring. The temperature should be maintained at 0-5 °C throughout the addition.
- After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at 0-5 °C.
- The pH of the reaction mixture is then slowly adjusted to 4-5 by the gradual addition of a saturated sodium acetate solution. This facilitates the completion of the coupling reaction.
- The precipitated crude **Disperse Orange 61** is collected by suction filtration using a Buchner funnel.
- The filter cake is washed thoroughly with cold water until the filtrate is neutral to remove excess acid and inorganic salts.

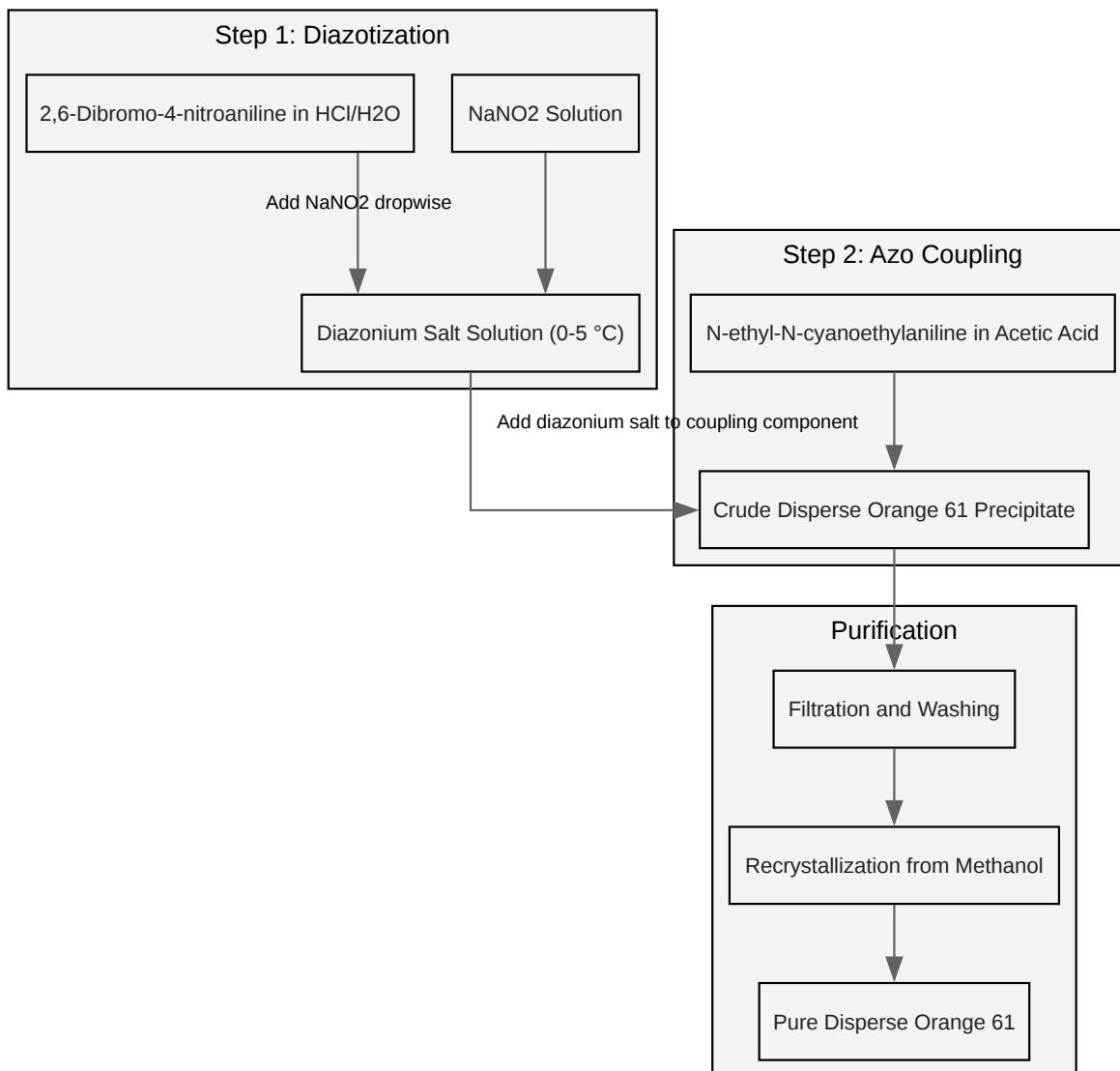
# Purification of Disperse Orange 61

The crude product obtained from the synthesis typically contains unreacted starting materials and side products, necessitating purification to achieve the desired quality for research applications. Recrystallization is a common and effective method for purifying solid organic compounds.

## Recrystallization Protocol

- The crude, moist filter cake of **Disperse Orange 61** is transferred to a beaker and dried in a vacuum oven at 60-70 °C.
- The dried crude product is then dissolved in a minimal amount of a suitable hot solvent. Based on the non-ionic and hydrophobic nature of disperse dyes, solvents such as methanol, ethanol, acetone, or a mixture of acetic acid and water could be effective. For this guide, methanol is proposed.
- The crude dye is added to a flask with methanol, and the mixture is heated to boiling with stirring until the dye is completely dissolved.
- The hot solution is filtered to remove any insoluble impurities.
- The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- The purified crystals of **Disperse Orange 61** are collected by suction filtration.
- The crystals are washed with a small amount of cold methanol to remove any remaining soluble impurities.
- The purified product is dried in a vacuum oven at 60-70 °C.

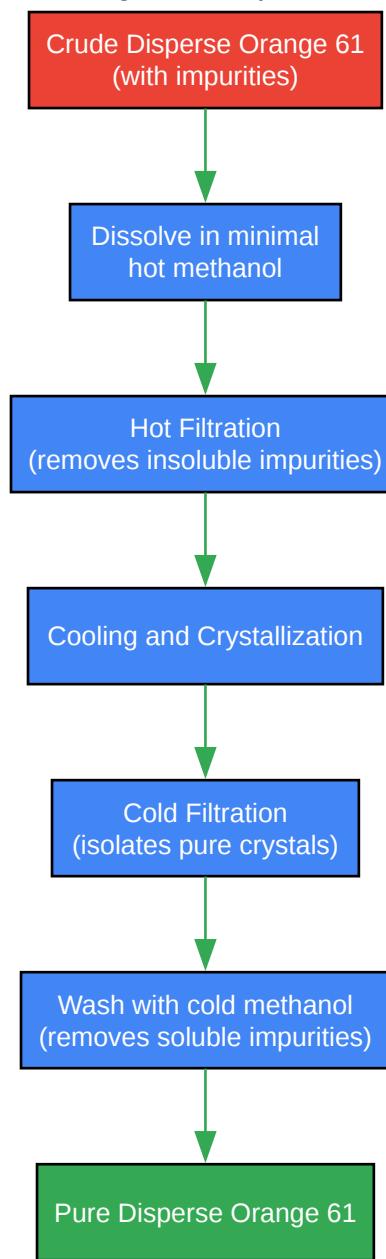
## Quantitative Data


Due to the absence of specific published data for the synthesis of **Disperse Orange 61**, the following table presents hypothetical yet realistic quantitative data for the described protocol. These values are based on typical yields and purity levels for analogous azo dye syntheses.

| Parameter                                           | Value                       |
|-----------------------------------------------------|-----------------------------|
| <hr/>                                               |                             |
| Synthesis                                           |                             |
| Theoretical Yield of Disperse Orange 61             | 24.06 g (based on 0.05 mol) |
| Actual Yield of Crude Product                       | 19.25 g                     |
| Crude Yield (%)                                     | 80%                         |
| <hr/>                                               |                             |
| Purification                                        |                             |
| Weight of Crude Product Taken for Recrystallization | 10.0 g                      |
| Volume of Methanol Used for Recrystallization       | Approx. 200 mL              |
| Weight of Purified Product Obtained                 | 8.5 g                       |
| Recovery from Recrystallization (%)                 | 85%                         |
| <hr/>                                               |                             |
| Purity Analysis (Hypothetical)                      |                             |
| Purity of Crude Product (by HPLC)                   | ~85-90%                     |
| Purity of Purified Product (by HPLC)                | >98%                        |
| <hr/>                                               |                             |

## Diagrams

### Synthesis Workflow


## Synthesis Workflow for Disperse Orange 61

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **Disperse Orange 61**.

## Logical Relationship of Purification Steps

## Purification Logic for Disperse Orange 61

[Click to download full resolution via product page](#)

Caption: Logical steps in the recrystallization of **Disperse Orange 61**.

## Conclusion

This technical guide has outlined a representative and detailed methodology for the synthesis and purification of **Disperse Orange 61**. While a specific, published protocol with quantitative data for this exact molecule is not readily available, the provided procedures are based on well-

established and reliable methods for the preparation of analogous azo disperse dyes. The successful synthesis and purification of **Disperse Orange 61** will yield a high-purity product suitable for further research, including studies on its tinctorial properties, toxicological profile, and potential applications in drug development as a molecular probe or labeling agent. It is recommended that researchers validate and optimize the described protocols to suit their specific laboratory conditions and purity requirements.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [worlddyeveristy.com](http://worlddyeveristy.com) [worlddyeveristy.com]
- 2. [alfa-chemistry.com](http://alfa-chemistry.com) [alfa-chemistry.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Synthesis and Purification of Disperse Orange 61]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1149534#synthesis-and-purification-of-disperse-orange-61>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)